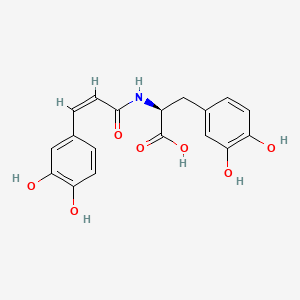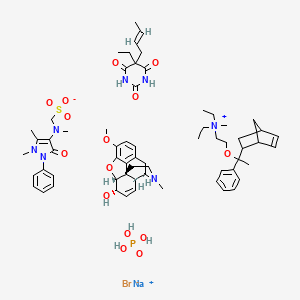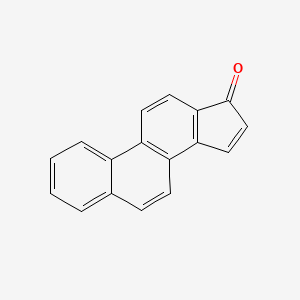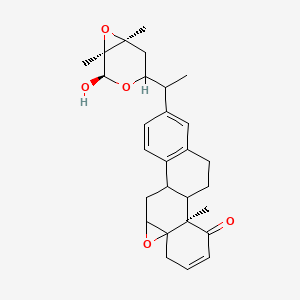
Hydridoboron(2.) (singlet)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydridoboron(2.) (singlet) is a hydridoboron(2.).
Aplicaciones Científicas De Investigación
Photophysical Properties and Applications
- Singlet Oxygen Production and Reactivity : Singlet oxygen, which is comparable to the excited electronic state of molecular oxygen, has extensive applications ranging from atmospheric chemistry and materials science to biology and medicine. Its unique chemistry and ongoing relevance in modern science highlight its importance in various fields (Ogilby, 2010).
Hydrogen Storage and Energy Applications
- Hydrogen Storage in Mg : Intensive research on metal hydrides, including magnesium-based hydrides, has been conducted for hydrogen storage applications. Mg hydrides show promise as efficient storage materials due to their high hydrogen capacity and potential in clean energy applications (Jain, Lal, & Jain, 2010).
- Advancements in Metal Hydrides for Clean Energy : Metal hydrides are versatile for a variety of clean energy applications, including hydrogen storage, smart solar collectors, sensors, and batteries. Recent discoveries have expanded their potential in electrochemical energy storage and efficient power transmission (Ronnebro & Orimo, 2017).
Catalytic and Chemical Applications
- Copper-Catalyzed Gem-Hydroborylation : The development of novel copper-catalyzed gem-hydroborylation methods has enhanced the synthesis of primary and secondary benzylboronates. This advancement is significant in synthetic chemistry, pharmaceutical chemistry, and material science (Wang, Sun, & Liu, 2018).
- Photolytic Destruction in Wastewaters : The degradation of halogenated pyridines, such as 2-chloropyridine and 2-fluoropyridine, through ultraviolet irradiation demonstrates the potential of photolytic processes in wastewater treatment. This approach can be effective for the degradation of contaminants in pharmaceutical effluents (Stapleton, Emery, Mantzavinos, & Papadaki, 2006).
Biomedical and Biotechnological Applications
- Biofuel Cell with Hydrogenase Catalysis : The [FeFe]-hydrogenase from Clostridium acetobutylicum has been explored for hydrogen production in a photoelectrochemical biofuel cell. This research demonstrates the potential of hydrogenases as biocatalysts in renewable energy technologies (Hambourger et al., 2008).
Propiedades
Fórmula molecular |
BH |
|---|---|
Peso molecular |
11.82 g/mol |
Nombre IUPAC |
λ1-borane |
InChI |
InChI=1S/BH/h1H |
Clave InChI |
UWBOAQKPEXKXSU-UHFFFAOYSA-N |
SMILES canónico |
[BH] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B1236588.png)


![(7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1236596.png)





![N-[4-[(Z)-(carbamothioylhydrazinylidene)methyl]-2-fluorophenyl]acetamide](/img/structure/B1236606.png)



